ML351

Description

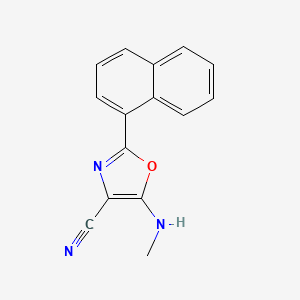

Structure

3D Structure

Properties

IUPAC Name |

5-(methylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c1-17-15-13(9-16)18-14(19-15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXYXTDIFMDJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847163-28-4 | |

| Record name | 5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ML351: A Technical Guide to its Mechanism of Action in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML351 is a potent and selective small-molecule inhibitor of 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) in mice. In the context of neuronal cells, this compound exhibits significant neuroprotective properties, primarily by mitigating oxidative stress-induced cell death. This technical guide provides an in-depth analysis of the mechanism of action of this compound in neuronal cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. The primary mechanism involves the inhibition of the 12/15-LOX enzyme, which in turn prevents downstream inflammatory and apoptotic cascades, including the suppression of NLRP1 and NLRP3 inflammasome activation.

Core Mechanism of Action: Inhibition of 15-Lipoxygenase-1

This compound was identified through a quantitative high-throughput screen as a novel and potent inhibitor of human 15-LOX-1.[1][2] Its primary mode of action in neuronal cells is the direct inhibition of this enzyme, which is implicated in various neurodegenerative conditions and ischemic stroke.[1][2][3] Under conditions of oxidative stress, such as glutamate toxicity or ischemia, 12/15-LOX is upregulated and activated in neurons.[3][4][5] This activation leads to the production of lipid hydroperoxides, which contribute to mitochondrial damage, increased reactive oxygen species (ROS) production, and subsequent neuronal cell death.[4][5] this compound effectively blocks this enzymatic activity, thereby conferring neuroprotection.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings related to the activity and efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Selectivity | Source |

| Human 15-LOX-1 | 200 nM | >250-fold vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, COX-2 | [1][2] |

Table 2: Neuroprotective Effects of this compound in Neuronal Cell Models

| Cell Line | Insult | Endpoint | Effective Concentration | Source |

| HT-22 (mouse hippocampal) | 5 mM Glutamate | Increased cell viability | Not specified | [1][2] |

| HT-22 (mouse hippocampal) | H2O2 | Increased cell viability | 10, 20, 40 µM | [6] |

Table 3: In Vivo Effects of this compound in a Mouse Model of Ischemic Stroke

| Parameter | Treatment | Outcome | Source |

| Infarct Volume | This compound (50 mg/kg, i.p.) | Significantly reduced at 6, 24, and 72 hours | [3] |

| Neurological Deficit Score | This compound (50 mg/kg, i.p.) | Significantly attenuated at 6, 24, and 72 hours | [3] |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | This compound (50 mg/kg, i.p.) | Significantly decreased at 6 and/or 24 hours | [3] |

| Anti-inflammatory Cytokines (IL-10, TGF-β) | This compound (50 mg/kg, i.p.) | Increased at 24 and/or 72 hours | [3] |

| NLRP1 and NLRP3 Inflammasome Activation | This compound (50 mg/kg, i.p.) | Significantly diminished at 6, 24, and 72 hours | [3] |

Signaling Pathways

This compound exerts its neuroprotective effects by intervening in a well-defined signaling cascade initiated by oxidative stress.

Oxidative Stress-Induced 12/15-LOX Activation and Mitochondrial Damage

Under oxidative stress conditions, such as high levels of extracellular glutamate in HT-22 cells, the intracellular antioxidant glutathione is depleted.[5] This leads to the activation of 12/15-LOX, which then targets mitochondria, causing a breakdown of the mitochondrial membrane potential, release of cytochrome c, and a surge in reactive oxygen species (ROS).[4][5]

References

- 1. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 12/15-Lipoxygenase targets neuronal mitochondria under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 12/15-Lipoxygenase targets neuronal mitochondria under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of 12/15-LOX hyperactivation mitigates cognitive decline in a chronic cerebral hypoperfusion mouse model and in H2O2-induced HT22 cells: therapeutic effects of brozopine - PMC [pmc.ncbi.nlm.nih.gov]

ML351: A Potent and Selective 15-Lipoxygenase-1 Inhibitor for Neuroprotection and Anti-inflammatory Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML351 is a potent and highly selective small-molecule inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in the pathophysiology of various diseases, including neurodegenerative disorders, stroke, and type 1 diabetes.[1][2] Discovered through a quantitative high-throughput screen, this compound exhibits nanomolar potency with an IC50 of 200 nM and demonstrates excellent selectivity (>250-fold) over other lipoxygenase (LOX) and cyclooxygenase (COX) isoforms.[3][4] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, detailed experimental protocols for its evaluation, and its role in modulating key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical research.

Introduction

The lipoxygenase (LOX) family of enzymes plays a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammatory and physiological processes.[5] Among the LOX isozymes, 15-lipoxygenase-1 (15-LOX-1) has emerged as a significant therapeutic target due to its involvement in pathological conditions characterized by inflammation and oxidative stress.[2] Upregulation of 15-LOX-1 has been observed in neurodegenerative diseases and stroke, contributing to neuronal damage.[5] Therefore, the development of potent and selective 15-LOX-1 inhibitors represents a promising therapeutic strategy.

This compound emerged from a rigorous screening campaign as a novel chemotype with exceptional inhibitory activity against 15-LOX-1.[2] Its favorable pharmacological profile, including cell permeability and in vivo efficacy in preclinical models, makes it a valuable tool for investigating the biological functions of 15-LOX-1 and a promising lead compound for drug development.[1][2]

Biochemical and Pharmacological Properties

This compound is characterized by its potent and selective inhibition of 15-LOX-1. Its key quantitative parameters are summarized in the tables below.

Table 1: Inhibitory Potency of this compound against 15-LOX-1

| Parameter | Value | Reference |

| IC50 | 200 nM | [3][4] |

| Mechanism of Action | Tight-binding, mixed inhibitor | [2] |

Table 2: Selectivity Profile of this compound

| Enzyme | IC50 | Selectivity Fold vs. 15-LOX-1 | Reference |

| 5-LOX | > 50 µM | > 250 | [4] |

| 12-LOX | > 100 µM | > 500 | [4] |

| 15-LOX-2 | > 100 µM | > 500 | [4] |

| COX-1 | <10% inhibition at 15 µM | Not Applicable | [4] |

| COX-2 | <10% inhibition at 15 µM | Not Applicable | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

15-LOX-1 Inhibition Assay (UV-Vis Spectrophotometry)

This assay measures the ability of this compound to inhibit the enzymatic activity of 15-LOX-1 by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm.

Materials:

-

Human recombinant 15-LOX-1 enzyme

-

Linoleic acid (substrate)

-

This compound

-

Borate buffer (0.2 M, pH 9.0) or HEPES buffer (25 mM, pH 7.5)[3][5]

-

DMSO

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a working solution of 15-LOX-1 enzyme in the chosen buffer. The final enzyme concentration in the assay is typically around 200 U/ml.[3]

-

Prepare a substrate solution of linoleic acid in the buffer. A final concentration of 125 µM is commonly used.[3]

-

In a quartz cuvette, mix the buffer, the enzyme solution, and the desired concentration of this compound (or DMSO for the control). Incubate for 5 minutes at room temperature.[3]

-

Initiate the reaction by adding the linoleic acid substrate solution to the cuvette.

-

Immediately measure the increase in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds.[3]

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell-Based Assay for Neuroprotection in HT22 Cells

This assay evaluates the neuroprotective effects of this compound against glutamate-induced oxidative toxicity in the murine hippocampal neuronal cell line, HT22.

Materials:

-

HT22 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin

-

Glutamate

-

This compound

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

12-HETE ELISA kit

Procedure:

Cell Culture and Treatment:

-

Culture HT22 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[6][7]

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour) before inducing toxicity.

-

Induce neurotoxicity by adding glutamate to the cell culture medium at a final concentration of 5 mM.[7]

-

Incubate the cells for 24 hours.[7]

Assessment of Cell Viability (LDH Assay):

-

After the incubation period, collect the cell culture supernatant.

-

Lyse the remaining cells to measure the intracellular LDH.

-

Measure the LDH activity in both the supernatant and the cell lysate using an LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Calculate the percentage of LDH release as an indicator of cell death.

Measurement of 12-HETE Levels (ELISA):

-

Following treatment, collect the cell culture supernatant.

-

Measure the concentration of 12-hydroxyeicosatetraenoic acid (12-HETE), a product of 12/15-LOX activity, in the supernatant using a specific 12-HETE ELISA kit.

-

Follow the manufacturer's protocol for the ELISA procedure, which typically involves incubating the sample with a specific antibody, followed by a series of washing and detection steps.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 15-LOX-1 Inhibition by this compound

This compound exerts its protective effects by inhibiting 15-LOX-1, which in turn modulates downstream inflammatory signaling pathways. A key pathway affected is the NLRP3 inflammasome. 15-LOX-1 activity can lead to the production of lipid mediators that activate the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines like IL-1β. By inhibiting 15-LOX-1, this compound reduces the activation of the NLRP3 inflammasome, leading to a decrease in inflammation and subsequent cellular damage.

Caption: 15-LOX-1 Inhibition by this compound Modulates the NLRP3 Inflammasome Pathway.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating this compound's inhibitory and neuroprotective properties.

Caption: Experimental Workflow for the Evaluation of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of 15-LOX-1. Its demonstrated efficacy in cellular and animal models of neurodegeneration and inflammation underscores its value as a research tool and its potential as a therapeutic lead. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into the roles of 15-LOX-1 in health and disease and to support the development of novel therapeutics targeting this important enzyme.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. 12-HETE(12-Hydroxyeicosatetraenoic Acid) ELISA Kit – AFG Scientific [afgsci.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 12/15-Lipoxygenase Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Rational development of a potent 15-lipoxygenase-1 inhibitor with in vitro and ex vivo anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteasome inhibition protects HT22 neuronal cells from oxidative glutamate toxicity - PMC [pmc.ncbi.nlm.nih.gov]

ML351: A Technical Guide to its Impact on Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML351 is a potent and highly selective small-molecule inhibitor of 12/15-lipoxygenase (12/15-LOX), an enzyme implicated in the production of pro-inflammatory lipid mediators.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action and its impact on key inflammatory pathways. Through the inhibition of 12/15-LOX, this compound has been shown to modulate inflammatory responses in a variety of preclinical models, including those for ischemic stroke, myocardial infarction, and type 1 diabetes.[1][3][4] This document summarizes the quantitative data on its efficacy, details the experimental protocols used to demonstrate its effects, and provides visualizations of the signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound's primary mechanism of action is the potent and selective inhibition of 12/15-lipoxygenase (also known as 15-LOX-1 in humans).[5][6] This enzyme is responsible for the oxidation of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce hydroperoxy derivatives like 12-hydroperoxyeicosatetraenoic acid (12-HpETE) and 15-hydroperoxyeicosatetraenoic acid (15-HpETE). These lipid peroxides can be further converted to pro-inflammatory mediators, including 12-hydroxyeicosatetraenoic acid (12-HETE), which contribute to cellular oxidative stress and inflammation.[1]

This compound exhibits high selectivity for 15-LOX-1 over other related enzymes, such as 5-LOX, 12-LOX, 15-LOX-2, and cyclooxygenases (COX-1 and COX-2), making it a valuable tool for studying the specific role of 12/15-LOX in disease pathology.[2][5] By inhibiting 12/15-LOX, this compound effectively reduces the production of these pro-inflammatory lipid mediators, thereby attenuating downstream inflammatory cascades, including inflammasome activation and cytokine release.[1][4]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from various studies on the efficacy of this compound in modulating inflammatory responses and related pathological outcomes.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Enzyme | IC50 | Selectivity | Reference |

| Human 15-LOX-1 | 200 nM | >250-fold vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, COX-2 | [5] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke

| Parameter | Treatment Group | Outcome | Reference |

| Infarct Volume | This compound (50 mg/kg) | Significant reduction at 6, 24, and 72 hours post-ischemia | [4] |

| Neurological Deficit Score | This compound (50 mg/kg) | Significantly attenuated at 6, 24, and 72 hours post-ischemia | [4] |

| Lipid Peroxidation | This compound (50 mg/kg) | Significantly attenuated at 6, 24, and 72 hours post-ischemia | [4] |

Table 3: Effect of this compound on Cytokine Levels in a Mouse Model of Ischemic Stroke

| Cytokine | Time Point | Effect of this compound (50 mg/kg) | Reference |

| IL-1β | 6h and 24h | Significantly decreased | [4][7] |

| IL-6 | 24h | Significantly suppressed | [4][7] |

| TNF-α | 24h | Significantly suppressed | [4][7] |

| IL-10 | 24h and 72h | Significantly increased | [4][7] |

| TGF-β | 72h | Significantly increased | [4] |

Table 4: Effect of this compound on Inflammasome Activation in a Mouse Model of Ischemic Stroke

| Inflammasome Component | Time Point | Effect of this compound (50 mg/kg) | Reference |

| NLRP1 Immunosignaling | 6h, 24h, 72h | Significantly diminished | [4] |

| NLRP3 Immunosignaling | 6h, 24h, 72h | Significantly diminished | [4] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature that demonstrate the impact of this compound on inflammatory pathways.

In Vivo Ischemia/Reperfusion (I/R) Mouse Model

-

Animal Model : Male Swiss Albino mice (8-12 weeks old, 30-40g) were used.[4]

-

Surgical Procedure : Ischemia was induced by proximal middle cerebral artery occlusion (pMCAo) for 1 hour, followed by reperfusion.[4]

-

Drug Administration : this compound (50 mg/kg) or vehicle (DMSO) was administered via intraperitoneal (i.p.) injection at the time of reperfusion.[4][7]

-

Endpoint Analysis : Mice were sacrificed at 6, 24, and 72 hours post-ischemia.[4]

-

Infarct Volume Measurement : Brains were sectioned and stained with Nissl to calculate the infarct volume.[4][7]

-

Neurological Scoring : Functional deficits were assessed using a neurological deficit scoring system.[4][7]

-

Cytokine Quantification : Levels of IL-1β, IL-6, TNF-α, IL-10, and TGF-β in the infarct and peri-infarct regions were quantified by ELISA.[4][7]

-

Immunohistochemistry : Brain sections were stained for NLRP1 and NLRP3 to assess inflammasome activation.[4]

-

Lipid Peroxidation Assay : Malondialdehyde (MDA) levels were measured to determine lipid peroxidation.[4][7]

In Vitro and Ex Vivo Studies in a Model of Myocardial Infarction

-

In Vivo Model : Male C57BL/6 mice (8-12 weeks) underwent permanent coronary ligation to induce myocardial infarction (MI). This compound (50 mg/kg) was injected subcutaneously 2 hours post-MI.[3][8]

-

Ex Vivo Model : this compound (25 mg/kg) was injected as a bolus 5 minutes after an inflammatory stimulus (Kdo2-Lipid A [KLA], 1 µg/g). Peritoneal macrophages were harvested 4 hours post-KLA injection.[3][8]

-

In Vitro Model : Peritoneal macrophages were treated with KLA (100 ng/mL), this compound (10 µM), or a combination for 4 hours to evaluate the inflammatory response.[3][8]

-

Analysis : Flow cytometry was used to analyze immune cell populations (CD11b+, Ly6Chigh, Ly6G+, F4/80+) in the spleen and heart. Cytokine levels were also assessed.[3][8]

In Vitro Islet Dysfunction Model in Type 1 Diabetes

-

Cell Culture : Mouse islets were isolated and cultured.[1][9]

-

Treatment : Islets were co-incubated with a cocktail of pro-inflammatory cytokines (interleukin-1β, tumor necrosis factor-α, interferon-γ) with or without this compound (10-50 µM) for 24 hours.[1][5]

-

Functional Assay : Glucose-stimulated insulin secretion (GSIS) was measured to assess islet function.[1]

-

Oxidative Stress Measurement : Production of reactive oxygen species (ROS) was quantified.[1][9]

-

Gene Expression Analysis : RNA sequencing was performed to analyze gene expression pathways related to oxidative stress and cell death.[9]

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and a typical experimental workflow.

Signaling Pathway of this compound in Modulating Inflammation

Caption: this compound inhibits 12/15-LOX, reducing pro-inflammatory pathways.

Experimental Workflow for In Vivo Stroke Model

Caption: Workflow for evaluating this compound in a mouse model of ischemic stroke.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of 12/15-lipoxygenase that has demonstrated significant anti-inflammatory and protective effects in various preclinical disease models. Its ability to reduce oxidative stress, suppress pro-inflammatory cytokine production, and inhibit inflammasome activation highlights its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of this compound and the 12/15-LOX pathway in inflammatory diseases.

References

- 1. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Lipoxygenase inhibitor this compound dysregulated an innate inflammatory response leading to impaired cardiac repair in acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. diabetesjournals.org [diabetesjournals.org]

The Potential of ML351 in Non-Opioid Pain Management: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating opioid crisis has intensified the search for effective, non-addictive analgesics. ML351, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), has emerged as a promising candidate in non-opioid pain management. This technical guide provides an in-depth overview of the preclinical evidence supporting this compound's potential, focusing on its mechanism of action, relevant signaling pathways, and efficacy in various pain models. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate further research and development in this critical area.

Introduction: The Unmet Need for Non-Opioid Analgesics

Chronic pain affects a significant portion of the global population, leading to substantial economic and societal burdens. For decades, opioids have been a cornerstone of pain management; however, their high potential for addiction, tolerance, and severe side effects necessitates the development of safer and more effective therapeutic alternatives. This compound targets a novel signaling pathway implicated in chronic pain states that are often refractory to conventional non-steroidal anti-inflammatory drugs (NSAIDs), offering a new avenue for therapeutic intervention.

This compound: A Potent and Selective 15-Lipoxygenase-1 Inhibitor

This compound is a small molecule inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme involved in the metabolism of polyunsaturated fatty acids to produce bioactive lipid mediators.[1][2]

Quantitative Data: Potency and Selectivity

This compound exhibits nanomolar potency against 15-LOX-1 and demonstrates high selectivity over other related enzymes, minimizing the potential for off-target effects.

| Target Enzyme | IC50 (nM) | Selectivity Fold (vs. 15-LOX-1) |

| Human 15-LOX-1 | 200 | - |

| Human 5-LOX | >50,000 | >250 |

| Human Platelet 12-LOX | >50,000 | >250 |

| Human 15-LOX-2 | >50,000 | >250 |

| Ovine COX-1 | >50,000 | >250 |

| Human COX-2 | >50,000 | >250 |

Data compiled from multiple sources.[1][2]

Mechanism of Action and Signaling Pathways

This compound exerts its analgesic effects by inhibiting the 15-LOX-1 enzyme, thereby reducing the production of pro-inflammatory and pro-nociceptive lipid mediators.

The 15-Lipoxygenase-1 (15-LOX-1) Signaling Pathway in Pain

In response to inflammatory stimuli, such as the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS), 15-LOX-1 is upregulated in immune cells like microglia.[3][4] This enzyme then metabolizes arachidonic acid into various bioactive lipids, including 12(S)- and 15(S)-hydroxyeicosatetraenoic acids (HETEs) and hepoxilins.[5] These lipid mediators can then act on downstream targets, such as the transient receptor potential (TRP) channels TRPV1 and TRPA1, on nociceptive neurons to promote pain signaling.

The Role of TRPC4/TRPC5 in Pain Signaling

Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC4 and TRPC5, have been implicated in both inflammatory and neuropathic pain.[6][7][8] These channels are non-selective cation channels that can be activated by various stimuli, including G-protein coupled receptors and lipid mediators like lysophosphatidylcholine (LPC).[7] Their activation leads to cation influx, depolarization of nociceptive neurons, and subsequent pain transmission. While a direct link between 15-LOX-1 metabolites and the activation of TRPC4/TRPC5 in the context of pain has not been definitively established, the involvement of both pathways in lipid-mediated pain signaling suggests a potential area for future investigation.

Preclinical Efficacy of this compound in Pain Models

This compound has demonstrated significant analgesic effects in several preclinical models of inflammatory and neuropathic pain.

TLR4-Mediated Allodynia in Rats

Intrathecal administration of the TLR4 agonist KDO2-lipid A (KLA) in rats induces a robust tactile allodynia that is unresponsive to NSAIDs.[3][4] Pretreatment with this compound completely abrogates this allodynia, highlighting its efficacy in a model of centrally-mediated, non-NSAID responsive pain.[3][4]

-

Animals: Male Sprague-Dawley rats.

-

Intrathecal Catheterization: Rats are implanted with intrathecal catheters for direct drug delivery to the spinal cord.

-

Drug Administration: this compound (0.1–10 μg) or vehicle is administered intrathecally 30 minutes prior to the administration of KLA (1 μg).[4]

-

Behavioral Assessment: Tactile allodynia is assessed using von Frey filaments at baseline and at various time points post-KLA administration. The 50% paw withdrawal threshold is determined using the up-down method.[4]

References

- 1. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of spinal 15-LOX-1 attenuates TLR4-dependent, nonsteroidal anti-inflammatory drug–unresponsive hyperalgesia in male rats [escholarship.org]

- 4. Inhibition of spinal 15-LOX-1 attenuates TLR4-dependent, NSAID-unresponsive hyperalgesia in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. TRPC4 Mediates Trigeminal Neuropathic Pain via Ca2+‐ERK/P38‐ATF2 Pathway in the Trigeminal Ganglion of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transient receptor potential canonical 5 mediates inflammatory mechanical and spontaneous pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

The Role of ML351 in Safeguarding Pancreatic Beta-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the small molecule inhibitor ML351 and its significant potential in the protection of pancreatic beta-cells, a critical area of research in the pursuit of novel therapeutics for diabetes. By elucidating its mechanism of action, presenting key quantitative data, and detailing relevant experimental protocols, this document serves as a comprehensive resource for professionals in the field.

Executive Summary

Diabetes is characterized by the dysfunction and loss of insulin-producing beta-cells. Emerging research has identified the enzyme 12/15-Lipoxygenase (12/15-LOX) as a key mediator of beta-cell stress and death. This compound has emerged as a potent and highly selective inhibitor of 12/15-LOX, demonstrating significant promise in preclinical models of diabetes by mitigating oxidative stress, preserving beta-cell mass, and improving glycemic control. This guide synthesizes the current understanding of this compound's protective effects on beta-cells, offering a foundational resource for further investigation and drug development efforts.

Mechanism of Action: Inhibition of 12/15-Lipoxygenase

This compound exerts its protective effects on beta-cells primarily through the potent and selective inhibition of 12/15-Lipoxygenase (12/15-LOX).[1][2][3] This enzyme is implicated in the production of proinflammatory lipids and lipid peroxides that contribute to oxidative stress and cellular damage in pancreatic islets.[1][2]

The primary mechanism involves the following steps:

-

Inhibition of 12/15-LOX: this compound directly binds to and inhibits the activity of 12/15-LOX.[4][5][6]

-

Reduction of Oxidative Stress: By inhibiting 12/15-LOX, this compound reduces the production of reactive oxygen species (ROS) within beta-cells.[1] This has been demonstrated in both mouse and human islets.[1]

-

Activation of Nrf2 Pathway: this compound treatment leads to the enhancement of nuclear Nrf2 in islet cells.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, thereby bolstering the cell's defense against oxidative stress.

The signaling pathway illustrating the protective mechanism of this compound is depicted below:

Quantitative Data on this compound Efficacy

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Enzyme/System | Reference |

| IC₅₀ | 200 nM | Human 15-LOX-1 | [4][5][6] |

| Selectivity | >250-fold | vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, COX-2 | [4][5][6] |

Table 2: Effects of this compound on Beta-Cell Function and Viability In Vitro

| Experimental Model | This compound Concentration | Outcome | Reference |

| Mouse Islets (Cytokine-stressed) | 10 µmol/L | Restored glucose-stimulated insulin secretion | [1] |

| Mouse Islets | 1 - 50 µmol/L | No deleterious effects on cellular apoptosis | [3][5] |

| Mouse Islets (Cytokine-stressed) | 1 - 30 µmol/L | Reversed ROS production | [1] |

Table 3: In Vivo Efficacy of this compound in Mouse Models of Diabetes

| Mouse Model | This compound Dosage | Route | Key Findings | Reference |

| Streptozotocin (STZ)-induced | 10 and 24 mg/kg | IP | Prevented diabetes development, preserved beta-cell mass | [1] |

| Non-obese diabetic (NOD) | 24 mg/kg | IP | Prevented dysglycemia, reduced beta-cell oxidative stress | [1] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound and beta-cell protection.

In Vitro Islet Culture and Treatment

Objective: To assess the direct effects of this compound on isolated pancreatic islets.

Protocol:

-

Islet Isolation: Pancreatic islets are isolated from mice or human donors using collagenase digestion followed by density gradient centrifugation.

-

Islet Culture: Isolated islets are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Islets are treated with proinflammatory cytokines (e.g., a cocktail of IL-1β, TNF-α, and IFN-γ) to induce stress, with or without co-incubation with varying concentrations of this compound.[1][3]

-

Incubation: Islets are incubated for a specified period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To evaluate the functional capacity of beta-cells to secrete insulin in response to glucose.

Protocol:

-

Pre-incubation: Following treatment, islets are pre-incubated in a low-glucose buffer (e.g., 2.5 mmol/L glucose) for a defined period.

-

Low Glucose Stimulation: Islets are then incubated in the low-glucose buffer, and the supernatant is collected to measure basal insulin secretion.

-

High Glucose Stimulation: Subsequently, islets are incubated in a high-glucose buffer (e.g., 25 mmol/L glucose), and the supernatant is collected to measure stimulated insulin secretion.[1]

-

Insulin Measurement: Insulin concentrations in the collected supernatants are quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Cell Viability and Apoptosis Assays

Objective: To determine the effect of this compound on beta-cell survival under stressful conditions.

Protocol:

-

Caspase Activity Assay: Islets are lysed, and caspase-3/7 activity is measured using a luminescent or fluorescent substrate. An increase in caspase activity is indicative of apoptosis.[3]

-

DNA Staining: Islets can be stained with fluorescent dyes that differentiate between live, apoptotic, and necrotic cells (e.g., Hoechst 33342, propidium iodide, and YO-PRO-1).

-

TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining can be performed on pancreatic tissue sections to detect DNA fragmentation, a hallmark of apoptosis.

In Vivo Diabetes Models

Objective: To assess the therapeutic potential of this compound in animal models of diabetes.

Protocol:

-

Streptozotocin (STZ)-Induced Diabetes Model:

-

Induction: Multiple low doses of STZ (e.g., 55 mg/kg) are administered intraperitoneally (IP) to mice for several consecutive days to induce beta-cell damage and hyperglycemia.[1]

-

Treatment: Mice are treated with this compound or a vehicle control via IP injection.

-

Monitoring: Blood glucose levels and body weight are monitored regularly. At the end of the study, pancreatic tissue is collected for histological analysis (e.g., beta-cell mass quantification).[1]

-

-

Non-Obese Diabetic (NOD) Mouse Model:

-

Model: NOD mice spontaneously develop autoimmune diabetes.

-

Treatment: this compound is administered to pre-diabetic NOD mice.

-

Monitoring: The incidence of diabetes is monitored by measuring blood glucose levels. Pancreatic tissue is analyzed for insulitis and beta-cell oxidative stress.[1]

-

The general workflow for in vivo studies is illustrated below:

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the prevention and treatment of diabetes by directly targeting a key driver of beta-cell demise, 12/15-LOX. The data presented in this guide underscore its ability to protect beta-cells from inflammatory and oxidative stress, thereby preserving their function and viability.

Future research should focus on:

-

Translational Studies: Investigating the efficacy and safety of this compound in larger animal models and eventually in human clinical trials.

-

Combination Therapies: Exploring the synergistic effects of this compound with existing anti-diabetic drugs.

-

Biomarker Development: Identifying biomarkers to monitor the activity of the 12/15-LOX pathway and the therapeutic response to this compound.

The continued exploration of this compound and other 12/15-LOX inhibitors holds the potential to introduce a new class of beta-cell preserving therapies, fundamentally changing the management of diabetes.

References

- 1. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes [scholarworks.indianapolis.iu.edu]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ML 351 | Lipoxygenases | Tocris Bioscience [tocris.com]

Methodological & Application

Application Notes and Protocols for ML351 in Mouse Models of Stroke

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of ML351, a potent and selective inhibitor of 12/15-lipoxygenase (12/15-LOX), in preclinical mouse models of ischemic stroke. The provided protocols are based on established research and are intended to guide the design and execution of in vivo studies evaluating the neuroprotective effects of this compound.

Introduction

This compound is a small molecule inhibitor of 12/15-lipoxygenase (also known as 15-lipoxygenase-1 or 15-LOX-1 in humans), an enzyme implicated in the pathophysiology of various diseases, including neurodegenerative conditions like stroke.[1][2][3] By inhibiting 12/15-LOX, this compound has been demonstrated to exert neuroprotective effects, significantly reducing infarct size and mitigating neuroinflammation in mouse models of ischemic stroke.[1][3][4][5][6] The compound can efficiently cross the blood-brain barrier, making it a promising candidate for therapeutic intervention in acute ischemic stroke.[1][2]

Mechanism of Action

In the context of stroke, this compound's primary mechanism of action is the inhibition of the 12/15-LOX enzyme. This inhibition disrupts downstream inflammatory pathways that contribute to neuronal damage following an ischemic event. Specifically, research has shown that this compound suppresses the activation of the NLRP1 and NLRP3 inflammasomes, which are key mediators of neuroinflammation.[5][6] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and an increase in anti-inflammatory cytokines like IL-10.[5] By attenuating the inflammatory cascade and reducing lipid peroxidation, this compound helps to preserve brain tissue and improve neurological outcomes.[5][6]

Data Presentation: Quantitative Summary of this compound Administration in Mouse Stroke Models

The following table summarizes the key quantitative data from various studies utilizing this compound in mouse models of stroke.

| Mouse Strain | Stroke Model | This compound Dosage | Route of Administration | Administration Timing | Key Quantitative Findings | Reference |

| C57BL/6J | Multiple low-dose STZ-induced diabetes (related research) | 10, 24, and 48 mg/kg (daily) | Intraperitoneal (IP) | Not applicable (diabetes model) | 48 mg/kg dose previously used in stroke models. Higher plasma and tissue levels with IP vs. PO.[7] | [7] |

| C57BL/6J | Permanent focal ischemia (FeCl₃ topical application to MCA) | 50 mg/kg | Intraperitoneal (IP) | 2 hours after induced ischemia | ~30% reduction in infarct size (p < 0.01).[4] | [4] |

| Swiss Albino | Proximal middle cerebral artery occlusion (pMCAo) with ischemia/reperfusion (I/R) | 50 mg/kg | Intraperitoneal (IP) | At recanalization after 1 hour of occlusion | Significant reduction in infarct volumes and neurological deficit scores at 6, 24, and 72 hours post-ischemia.[5][6] | [5][6] |

| C57BL/6J | Transient middle cerebral artery occlusion (tMCAo) in warfarin-treated mice | Not specified in abstract | Not specified in abstract | Not specified in abstract | Significantly reduced hemorrhagic transformation.[8] | [8] |

| Not Specified | In vivo proof-of-concept models of ischemic stroke | Not specified for efficacy, PK data provided | Not specified for efficacy, PK data provided | Not specified for efficacy, PK data provided | Brain/plasma ratio of 2.8, indicating good BBB permeability. T₁/₂ of ~1 hour in plasma and brain.[1] | [1] |

Experimental Protocols

Preparation and Formulation of this compound

This compound requires a specific vehicle for solubilization to ensure bioavailability for in vivo administration. Two common formulations are:

-

Cremophor-based vehicle:

-

Prepare a stock solution of this compound in an organic solvent (e.g., ethanol or DMSO).

-

For administration, prepare a vehicle solution of 80:17:3 PBS:Cremophor EL:Ethanol.[7]

-

Add the this compound stock solution to the vehicle to achieve the final desired concentration (e.g., for a 50 mg/kg dose).

-

Ensure the final solution is homogenous before administration.

-

-

DMSO-based vehicle:

Mouse Model of Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAo)

A common and reproducible model for inducing focal cerebral ischemia is the intraluminal filament model of middle cerebral artery occlusion (MCAo).

Materials:

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature at 37°C

-

Surgical microscope

-

Micro-surgical instruments

-

6-0 nylon monofilament with a silicone-coated tip

-

Laser Doppler flowmetry (LDF) probe

Procedure:

-

Anesthetize the mouse with isoflurane (e.g., 4% for induction, 1-2% for maintenance).

-

Place the mouse in a supine position on a heating pad to maintain normothermia.

-

Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Introduce a 6-0 nylon monofilament with a silicone-coated tip into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by LDF, confirms successful occlusion.

-

For transient MCAO, the filament is left in place for a specific duration (e.g., 60 minutes). For permanent MCAO, the filament is left in place permanently.[4]

-

For transient models, after the occlusion period, withdraw the filament to allow for reperfusion.[5][6]

-

Suture the incision and allow the mouse to recover from anesthesia.

Administration of this compound

-

Route: Intraperitoneal (IP) injection is a commonly used and effective route for this compound administration in mouse stroke models.[4][5][6]

-

Dosage: A dose of 50 mg/kg has been shown to be effective in reducing infarct size and neuroinflammation.[4][5][6]

-

Timing: The therapeutic window is a critical factor. Administration at the time of reperfusion (in transient models) or up to 2 hours post-ischemic onset has demonstrated efficacy.[4][5][6]

Assessment of Outcomes

a. Neurological Deficit Scoring: Functional outcomes can be assessed using a neurological deficit scoring system at various time points post-stroke (e.g., 24, 48, and 72 hours). A common scoring scale is:

-

0: No observable deficit

-

1: Forelimb flexion

-

2: Circling towards the contralateral side

-

3: Leaning or falling to the contralateral side

-

4: No spontaneous motor activity

b. Infarct Volume Measurement:

-

At a predetermined endpoint (e.g., 24 or 72 hours post-stroke), euthanize the mouse and perfuse transcardially with saline.

-

Harvest the brain and section it into 1-2 mm coronal slices.

-

Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes. TTC stains viable tissue red, leaving the infarcted tissue white.

-

Acquire images of the stained sections and quantify the infarct volume using image analysis software (e.g., ImageJ). The infarct volume can be expressed as a percentage of the total brain volume.

c. Immunohistochemistry and Immunofluorescence: To investigate the cellular mechanisms, brain sections can be stained for specific markers of inflammation and cell death.

-

Perfuse mice with saline followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain in PFA and then transfer to a sucrose solution for cryoprotection.

-

Section the brain using a cryostat.

-

Perform immunohistochemistry or immunofluorescence staining for targets such as 12/15-LOX, NLRP3, Caspase-1, and markers for neurons (NeuN), microglia (Iba1), and astrocytes (GFAP).[5][6]

d. ELISA for Cytokine Quantification: To measure the levels of pro- and anti-inflammatory cytokines:

-

Homogenize brain tissue from the ischemic hemisphere.

-

Centrifuge the homogenate and collect the supernatant.

-

Use commercially available ELISA kits to quantify the levels of cytokines such as IL-1β, IL-6, TNF-α, and IL-10.[5]

Mandatory Visualizations

Caption: Signaling pathway of this compound in ischemic stroke.

Caption: Experimental workflow for this compound in a mouse MCAO model.

References

- 1. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound As Treatment For Stroke And Ischemic Brain Injury - Available technology for licensing from the University of California, Santa Cruz [techtransfer.universityofcalifornia.edu]

- 3. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes [frontiersin.org]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. ahajournals.org [ahajournals.org]

Application Notes and Protocols for In Vivo Studies with ML351, a Potent 15-Lipoxygenase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML351 is a potent and highly selective small molecule inhibitor of 15-lipoxygenase-1 (15-LOX-1), also known as 12/15-lipoxygenase (12/15-LOX) in mice.[1][2][3][4] It is crucial to note that while the initial query mentioned Aldo-keto reductase 1C3 (AKR1C3), this compound's established and primary target is 15-LOX-1. This enzyme is implicated in various pathological processes, including inflammation, oxidative stress, and neuronal cell death.[1][3][4] Consequently, this compound has emerged as a valuable chemical probe for investigating the role of 15-LOX-1 in various disease models and as a potential therapeutic agent. These application notes provide detailed protocols and essential data for the effective preparation and use of this compound in in vivo studies, particularly in rodent models of type 1 diabetes and ischemic stroke.[1][3][4]

Mechanism of Action

This compound exhibits nanomolar potency against human 15-LOX-1 with an IC50 of approximately 200 nM.[2][3][4] It demonstrates excellent selectivity, with over 250-fold greater affinity for 15-LOX-1 compared to other related enzymes like 5-LOX, 12-LOX, 15-LOX-2, and cyclooxygenases (COX-1 and COX-2).[2][3][4] Kinetic studies have revealed that this compound acts as a tight-binding, mixed inhibitor and does not exert its effect by reducing the active-site ferric ion.[3][4][5] By inhibiting 15-LOX-1, this compound reduces the production of pro-inflammatory lipid mediators and lipid peroxides, thereby mitigating oxidative stress and inflammation.[1][6]

Quantitative Data Summary

For ease of reference and comparison, the following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Reference |

| IC50 (Human 15-LOX-1) | 200 nM | [2][3][4] |

| Selectivity | >250-fold vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, COX-2 | [2][3][4] |

| Aqueous Solubility (PBS) | 1.2 µM | [3] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Administration Route | Dose | Cmax (Plasma) | Cmax (Brain) | T1/2 (Plasma) | T1/2 (Brain) | Brain/Plasma Ratio | Reference |

| This compound | Intraperitoneal (IP) | 48 mg/kg | 13.8 µM | 28.8 µM | ~1 hr | ~1 hr | 2.8 | [1][3] |

| This compound | Per Os (PO) | 48 mg/kg | Lower than IP | Lower than IP | - | - | - | [1] |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

This protocol describes the preparation of this compound for intraperitoneal (IP) and oral (PO) administration in mice.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Saline (0.9% NaCl) or other appropriate vehicle

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to achieve a concentration of 50 mg/mL.

-

Ensure complete dissolution by vortexing or gentle heating if necessary. The stability of this compound in DMSO should be considered for long-term storage; it is advisable to prepare fresh stock solutions or store aliquots at -20°C or -80°C.

-

-

Working Solution for Intraperitoneal (IP) Injection:

-

For a target dose of 50 mg/kg in a 25g mouse, the required dose is 1.25 mg.

-

Dilute the DMSO stock solution with a suitable vehicle such as saline. It is critical to minimize the final concentration of DMSO to avoid toxicity. A final DMSO concentration of 5-10% is generally well-tolerated in mice.

-

For example, to inject a volume of 100 µL, dilute the appropriate amount of stock solution in saline. Ensure the final solution is clear and free of precipitates.

-

-

Working Solution for Oral (PO) Gavage:

-

Similar to IP administration, dilute the this compound stock solution in a suitable vehicle for oral gavage.

-

The choice of vehicle may vary depending on the experimental design and can include water, saline, or a suspension-forming agent if solubility is a concern.

-

-

Administration:

-

Administer the prepared this compound solution to the animals via the chosen route (IP or PO).

-

The volume of administration should be appropriate for the size of the animal (e.g., 100-200 µL for mice).

-

Protocol 2: In Vivo Efficacy Study in a Mouse Model of Type 1 Diabetes

This protocol is based on studies demonstrating the protective effects of this compound in a streptozotocin (STZ)-induced model of type 1 diabetes.[1][6]

Animal Model:

-

Male C57BL/6J mice (8-12 weeks old).

Experimental Groups:

-

Vehicle control (e.g., DMSO/saline)

-

STZ + Vehicle

-

STZ + this compound (e.g., 24 mg/kg, daily IP injection)[2]

-

This compound alone

Procedure:

-

Induction of Diabetes:

-

Administer multiple low doses of STZ (e.g., 40-50 mg/kg, IP) for 5 consecutive days to induce diabetes.

-

-

This compound Treatment:

-

Begin this compound administration prior to or concurrently with the first STZ injection and continue for the duration of the study.[2]

-

-

Monitoring:

-

Monitor blood glucose levels and body weight regularly.

-

Perform glucose tolerance tests (GTTs) to assess glucose homeostasis.[2]

-

-

Endpoint Analysis:

Protocol 3: In Vivo Efficacy Study in a Mouse Model of Ischemic Stroke

This protocol is based on studies showing the neuroprotective effects of this compound in a mouse model of focal cerebral ischemia.[3][4]

Animal Model:

-

Male mice (e.g., C57BL/6).

Experimental Groups:

-

Sham-operated + Vehicle

-

Ischemia/Reperfusion (I/R) + Vehicle (e.g., DMSO)

-

I/R + this compound (e.g., 50 mg/kg, IP at the time of reperfusion)[7]

Procedure:

-

Induction of Ischemia:

-

Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) for a defined period (e.g., 60 minutes).

-

-

This compound Treatment:

-

Administer this compound or vehicle at the onset of reperfusion.[7]

-

-

Neurological Assessment:

-

Evaluate neurological deficits at various time points post-ischemia using a standardized scoring system.[7]

-

-

Infarct Volume Measurement:

-

At a terminal endpoint (e.g., 24 or 72 hours post-ischemia), sacrifice the animals and determine the infarct volume using histological staining (e.g., Nissl or TTC staining).[7]

-

-

Biochemical Analysis:

-

Collect brain tissue from the ischemic and peri-infarct regions to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) and markers of lipid peroxidation.[7]

-

Visualizations

Signaling Pathway

Caption: Signaling pathway of 15-LOX-1 and the inhibitory action of this compound.

Experimental Workflow

Caption: General experimental workflow for in vivo studies using this compound.

References

- 1. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ML351: A Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and use of ML351, a potent and selective inhibitor of 12/15-lipoxygenase (15-LOX-1). Understanding the solubility and stability of this compound is critical for accurate experimental design and the generation of reliable data in drug discovery and development.

Introduction to this compound

This compound is a small molecule inhibitor with high selectivity for 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various pathological processes, including neuroinflammation, oxidative stress, and cell death.[1][2] Its ability to protect against oxidative glutamate toxicity and reduce infarct size in preclinical stroke models makes it a valuable tool for research in neurodegenerative diseases and ischemic stroke.[1][3][4] this compound has been shown to suppress the NLRP3 inflammasome pathway, reduce the production of reactive oxygen species (ROS), and enhance the nuclear translocation of Nrf2, a key regulator of antioxidant responses.[5][6][7]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁N₃O | [1] |

| Molecular Weight | 249.27 g/mol | [1] |

| CAS Number | 847163-28-4 | [1] |

Solubility of this compound

The solubility of this compound has been determined in various organic and aqueous solvents. It is crucial to use the appropriate solvent to ensure complete dissolution and avoid precipitation during experiments.

Solubility Data

| Solvent | Solubility | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | up to 100 mM | --- | [1] |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (~200.6 mM) | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. Warming and sonication may be required. | [2][8] |

| Dimethylformamide (DMF) | 25 mg/mL | --- | [4] |

| Phosphate-Buffered Saline (PBS) | 1.2 µM | Aqueous kinetic solubility. | [3] |

| Water | Insoluble | --- | [2] |

| Ethanol | Insoluble | --- | [2] |

Recommended Solvents for Stock Solutions

For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It is advisable to prepare high-concentration stock solutions (e.g., 10-50 mM) and then dilute them further in aqueous buffers or cell culture media for working solutions. When preparing aqueous solutions from a DMSO stock, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

In Vivo Formulation

For in vivo studies, a common formulation involves initial dissolution in DMSO followed by dilution in a vehicle suitable for administration. One such formulation consists of a mixture of DMSO, PEG300, Tween80, and sterile water.[2] Another reported formulation for in vivo use involves the dilution of a DMSO stock solution with corn oil.[2] It is imperative to perform small-scale formulation tests to ensure the stability and solubility of this compound in the chosen vehicle before animal administration.

Stability of this compound

This compound exhibits good stability under various conditions, which is essential for its use in prolonged experiments.

Stability in Different Media

| Condition | Stability | Notes | Reference |

| Aqueous Solution (pH 2) | Stable for at least 48 hours at room temperature | Tested in a solution containing 20% acetonitrile. | [3] |

| Aqueous Solution (pH 7.4) | Stable for at least 48 hours at room temperature | Tested in a solution containing 20% acetonitrile. | [3] |

| Aqueous Solution (pH 9) | Stable for at least 48 hours at room temperature | Tested in a solution containing 20% acetonitrile. | [3] |

| DPBS (pH 7.4) | Stable for at least 48 hours at room temperature | Tested in a solution containing 20% acetonitrile. | [3] |

| Lipoxygenase Assay Buffer (1M HEPES, pH 7.3) | Stable for at least 48 hours at room temperature | Tested in a solution containing 20% acetonitrile. | [3] |

| Mouse Plasma | Stable | --- | [3] |

| Microsomes (Rat Liver) | Moderately stable (t½ = 18 minutes) | Degradation is likely mediated by cytochrome P450 enzymes. | [3] |

| Microsomes (Mouse Liver) | Less stable (t½ = 5.5 minutes) | Degradation is likely mediated by cytochrome P450 enzymes. | [3] |

Storage Conditions

| Form | Storage Temperature | Duration | Reference |

| Solid Powder | -20°C | 3 years | [2] |

| DMSO Stock Solution | -80°C | 1 year | [2] |

| DMSO Stock Solution | -20°C | 1 month | [2] |

To prevent degradation, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in a given solvent.[9]

Materials:

-

This compound (solid powder)

-

Selected solvent (e.g., PBS, pH 7.4)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC method with a standard curve prepared from known concentrations of this compound.

Protocol for Assessing Chemical Stability

This protocol describes a method to evaluate the stability of this compound in a specific solution over time.[10]

Materials:

-

This compound stock solution (in DMSO)

-

Test solution (e.g., buffer at a specific pH, cell culture medium)

-

Incubator

-

HPLC system

Procedure:

-

Prepare a working solution of this compound in the test solution at the desired concentration. Ensure the final DMSO concentration is low.

-

At time zero (T=0), take an initial sample and analyze it by HPLC to determine the initial concentration of this compound.

-

Incubate the remaining solution at a specified temperature (e.g., room temperature or 37°C).

-

At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.

-

Analyze each aliquot by HPLC to measure the concentration of the remaining this compound.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.

-

Plot the percentage of this compound remaining versus time to determine the stability profile.

Visualized Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

The following diagram illustrates the key signaling pathway modulated by this compound.

Experimental Workflow for Solubility and Stability Testing

The diagram below outlines a logical workflow for assessing the solubility and stability of a compound like this compound.

References

- 1. rndsystems.com [rndsystems.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. enamine.net [enamine.net]

Application Notes and Protocols for Studying 12/15-Lipoxygenase Activity Using ML351

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ML351, a potent and selective inhibitor, to study the activity of 12/15-Lipoxygenase (12/15-LOX).

Introduction to this compound

This compound is a cell-permeable, non-toxic naphthyl-oxazole compound that acts as a highly potent and selective inhibitor of 12/15-lipoxygenase. It is a valuable tool for investigating the role of 12/15-LOX in various physiological and pathological processes, including inflammation, neurodegeneration, and metabolic diseases.[1][2] this compound exhibits a mixed-type, reversible, and non-reductive inhibition mechanism.[3]

Chemical Properties:

| Property | Value | Reference |

| Synonym(s) | 5-(Methylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile, 12/15-LOX Inhibitor, 15-Lipoxygenase-1 Inhibitor | |

| Molecular Formula | C₁₅H₁₁N₃O | [4] |

| Molecular Weight | 249.27 g/mol | [4] |

| CAS Number | 847163-28-4 | [4] |

| Appearance | Yellow powder | [4] |

| Solubility | DMSO: 100 mg/mL | [4] |

| Storage | Store at 2-8°C, protect from light. Stock solutions are stable for up to 3 months at -20°C. | [4][5] |

Quantitative Data: Potency and Selectivity of this compound

This compound demonstrates nanomolar potency against human 12/15-LOX and exhibits excellent selectivity over other related lipoxygenase and cyclooxygenase enzymes.

Table 1: Inhibitory Potency of this compound against 12/15-LOX

| Enzyme | IC₅₀ | Reference |

| Human 12/15-LOX (15-LOX-1) | 200 nM | [1][3][5][6] |

Table 2: Selectivity of this compound against other LOX and COX Isozymes

| Enzyme | IC₅₀ | Selectivity Fold (vs. human 12/15-LOX) | Reference |

| Human 5-LOX | >50 µM | >250 | [3][5] |

| Human Platelet 12-LOX | >100 µM | >500 | [5] |

| Human 15-LOX-2 | >50 µM | >250 | [3] |

| Ovine COX-1 | <10% inhibition at 15 µM | Not applicable | [5] |

| Human COX-2 | <10% inhibition at 15 µM | Not applicable | [5] |

Signaling Pathways Involving 12/15-Lipoxygenase

12/15-LOX is a key enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid, leading to the production of bioactive lipid mediators. These mediators are involved in various signaling pathways that regulate inflammation, oxidative stress, and cell death.

References

- 1. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 12/15-Lipoxygenase Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

Application of ML351 in High-Throughput Screening Assays: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML351 is a potent and highly selective small-molecule inhibitor of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in the pathophysiology of various diseases, including neurodegenerative conditions, cancer, and atherosclerosis.[1][2] Discovered through a quantitative high-throughput screening (qHTS) campaign, this compound serves as a valuable chemical probe for studying the biological functions of 15-LOX-1 and as a lead compound for drug development.[1][2] This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening (HTS) and related assays.

Mechanism of Action

This compound exhibits a mixed-type inhibition pattern against 15-LOX-1 and is characterized by its high potency and selectivity.[1][2][3] It does not operate by reducing the active-site ferric ion, a mechanism common to some other lipoxygenase inhibitors.[1][2] The primary signaling pathway affected by this compound involves the downstream effects of 15-LOX-1 inhibition. By blocking the enzymatic activity of 15-LOX-1, this compound reduces the production of lipid hydroperoxides, thereby mitigating lipid peroxidation and subsequent inflammatory responses.[4] One key downstream effect is the suppression of NLRP3 inflammasome activation, leading to decreased production of pro-inflammatory cytokines such as IL-1β.[4]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target/Isozyme | IC50 | Selectivity Fold vs. 15-LOX-1 | Reference |

| 15-LOX-1 | 200 nM | - | [1][2][5][6][7] |

| 5-LOX | > 50 µM | > 250-fold | [1][2][5] |

| Platelet 12-LOX | > 50 µM | > 250-fold | [1][2][5] |

| 15-LOX-2 | > 50 µM | > 250-fold | [1][2][5] |

| Ovine COX-1 | > 50 µM | > 250-fold | [1][2][5] |

| Human COX-2 | > 50 µM | > 250-fold | [1][2][5] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Reference |

| Half-life (T1/2) in plasma | ~ 1 hour | [2] |

| Half-life (T1/2) in brain | ~ 1 hour | [2] |

| Cmax in plasma | 13.8 µM | [2] |

| Cmax in brain | 28.8 µM | [2] |

| Brain/Plasma Ratio | 2.8 | [2] |

Experimental Protocols

Quantitative High-Throughput Screening (qHTS) Assay for 15-LOX-1 Inhibition

This protocol describes the primary screening assay used for the discovery of this compound.[2]

Materials:

-

1536-well Greiner black clear-bottom assay plates

-

Recombinant human 15-lipoxygenase-1 (15-hLO-1)

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5)

-

This compound or other test compounds

-

DMSO (for compound dilution)

-

Fully integrated robotic screening system (e.g., Kalypsys)

-

Pintool for compound transfer

-

Plate reader capable of measuring absorbance (e.g., ViewLux high-throughput CCD imager)

Protocol:

-

Enzyme Preparation: Prepare a solution of 15-hLO-1 in assay buffer to a final concentration of 40 nM.

-

Assay Plate Preparation: Dispense 3 µL of the 15-hLO-1 enzyme solution into each well of a 1536-well assay plate.

-

Compound Addition: Transfer 23 nL of test compounds (solubilized in DMSO) and controls (DMSO only for negative control, known inhibitor for positive control) to the assay plate using a pintool.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Reaction Initiation: Add 1 µL of arachidonic acid substrate solution to each well to achieve a final concentration of 50 µM.

-

Reaction Incubation: Incubate the plate for 30 minutes at room temperature.

-

Data Acquisition: Measure the absorbance at appropriate wavelengths (e.g., 405 nm and 573 nm) using a plate reader.

-

Data Analysis: Normalize the data using the signals from the positive and negative control wells. Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Cell-Based Assay for Neuroprotection against Oxidative Stress

This protocol is based on the use of this compound to protect mouse neuronal HT-22 cells from glutamate-induced oxidative toxicity.[2]

Materials:

-

HT-22 mouse neuronal cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum and penicillin/streptomycin

-

96-well cell culture plates

-

Glutamate

-

This compound

-

DMSO

-

LDH (Lactate Dehydrogenase) cytotoxicity assay kit

Protocol:

-

Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Cell Culture: Culture the cells for 18 hours, or until they reach approximately 50-70% confluency.

-

Treatment:

-

Prepare fresh culture medium containing 5 mM glutamate.

-

Prepare solutions of this compound at various concentrations in the glutamate-containing medium. Ensure the final DMSO concentration is consistent across all wells (maximum 0.1%).

-

Include control wells with:

-

Medium only (untreated)

-

Medium with 5 mM glutamate and DMSO (vehicle control)

-

-

Exchange the existing medium in the wells with 100 µL of the prepared treatment solutions.

-

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Cytotoxicity Assessment: Measure cell death by quantifying the release of LDH into the culture medium using a commercially available LDH assay kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell death relative to the glutamate-treated vehicle control. Determine the protective effect of this compound at different concentrations.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of 15-LOX-1, making it an invaluable tool for high-throughput screening and mechanistic studies. The provided protocols for a primary biochemical HTS assay and a secondary cell-based neuroprotection assay offer a solid foundation for researchers investigating the role of 15-LOX-1 in disease and for the discovery of novel therapeutics targeting this enzyme.

References

- 1. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 12/15-lipoxygenase inhibition attenuates neuroinflammation by suppressing inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. axonmedchem.com [axonmedchem.com]

Application Notes and Protocols for ML351-Induced Neuroprotection in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing ML351, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1), to induce neuroprotection in primary neuron cultures. This compound has demonstrated significant efficacy in mitigating oxidative stress-induced neuronal cell death and reducing neuroinflammation. This document outlines the underlying mechanism of action, detailed experimental protocols for cell culture and treatment, and methods for assessing neuroprotection. The provided information is intended to facilitate the use of this compound as a tool in neurodegenerative disease research and drug development.

Introduction